molecular formula C19H22N2O B1254762 Corynantheal

Corynantheal

Cat. No. B1254762
M. Wt: 294.4 g/mol
InChI Key: SERYQFDKEYVUFP-DEYYWGMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corynantheal is a member of beta-carbolines.

Scientific Research Applications

Leishmanicidal and Anti-Plasmodial Activity

Corynantheal, specifically derived from the bark of Corynanthe pachyceras, has been found to possess notable leishmanicidal properties. Indole alkaloids such as corynantheidine, corynantheine, and dihydrocorynantheine, among others, isolated from this plant have shown significant activity against Leishmania major promastigotes. However, these alkaloids did not exhibit substantial antiplasmodial activity against Plasmodium falciparum. The cytotoxicity of these alkaloids was found to be low, suggesting that they may not be substrates for the P-glycoprotein efflux pump (Staerk et al., 2000).

Innovative Corynanthean-Epicatechin Flavoalkaloids

Corynanthe pachyceras is also the source of novel compounds, specifically epicatechocorynantheines A and B, and epicatechocorynantheidine. These compounds are unique due to their structure, combining corynanthean-type alkaloids with a flavonoid. The structural elucidation of these compounds was facilitated by molecular networking strategies and comprehensive spectroscopic data analysis. Notably, epicatechocorynantheidine demonstrated moderate antiplasmodial activities, highlighting its potential medicinal applications (Tapé Kouamé et al., 2020).

Corynanthe Alkaloids in Synthesis Strategies

In the realm of synthetic chemistry, corynanthe alkaloids, specifically dihydrocorynantheol, have been utilized in novel synthesis strategies. This includes the total synthesis of dihydrocorynantheol and the formal syntheses of various indole alkaloids such as tacamonine, rhynchophylline, and hirsutine. The methodologies employed showcase versatile approaches for assembling corynanthe and tacaman skeletal frameworks, indicating the significance of these alkaloids in synthetic organic chemistry (Deiters et al., 2006).

Vasorelaxant Properties

The roots of Alstonia scholaris, containing corynanthe-type alkaloids such as meloslines C-F, have demonstrated potent vasorelaxant activity. This activity was observed on endothelium-intact renal arteries precontracted with KCl. The structural elucidation of these compounds was achieved through comprehensive spectroscopic analysis and electronic circular dichroism (ECD) calculation (Jian Zhang et al., 2019).

Analgesic Properties

Corynanthe-type alkaloids from Strychnos angustiflora, including nine new alkaloids and five known analogues, were studied for their structural characteristics and analgesic activity. These compounds, particularly 1, 4, 10, and 11, exhibited notable analgesic effects in mice, as evidenced by increased hind-paw licking latency rates during a hot-plate test (Huafang Jiang et al., 2016).

Retro-biosynthetic Approach

A unique retro-biosynthetic approach has been demonstrated, where corynanthe alkaloids can be generated from rhynchophylline alkaloids via a Wagner-Meerwein rearrangement. This process showcases the functional group tolerance and satisfactory yields of corynanthe analogues, indicating the potential for diverse synthetic applications (Xiaogang Tong et al., 2019).

properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-[(2R,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]acetaldehyde

InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-9-7-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14(13)8-10-22/h2-6,10,13-14,18,20H,1,7-9,11-12H2/t13-,14-,18-/m0/s1

InChI Key

SERYQFDKEYVUFP-DEYYWGMASA-N

Isomeric SMILES

C=C[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1CC=O)NC4=CC=CC=C34

Canonical SMILES

C=CC1CN2CCC3=C(C2CC1CC=O)NC4=CC=CC=C34

synonyms

corynantheal

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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